N-{2-[(1H-indol-3-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide
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Overview
Description
N-{2-[(1H-indol-3-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide is a compound that belongs to the class of indole derivatives Indoles are significant heterocyclic systems found in many natural products and drugs They play a crucial role in cell biology and have various biologically vital properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(1H-indol-3-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide typically involves the coupling of tryptamine with a carboxylic acid derivative. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction is carried out under reflux conditions in an appropriate solvent such as methanol or dichloromethane.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(1H-indol-3-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxindole derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the indole ring, leading to a wide range of derivatives.
Scientific Research Applications
N-{2-[(1H-indol-3-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-{2-[(1H-indol-3-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, modulating their activity. For example, it can form hydrogen bonds with enzyme active sites, inhibiting their function. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
Indole-2-carboxamide: Shares the indole core structure but lacks the additional indole moiety.
Indole-3-carboxamide: Similar structure with the carboxamide group at the 3-position of the indole ring.
Tryptamine derivatives: Compounds like N,N-dimethyltryptamine (DMT) share the tryptamine backbone.
Uniqueness
N-{2-[(1H-indol-3-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide is unique due to its dual indole structure, which can enhance its binding affinity and specificity for certain biological targets. This structural feature distinguishes it from other indole derivatives and contributes to its potential therapeutic applications.
Properties
Molecular Formula |
C20H18N4O2 |
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Molecular Weight |
346.4 g/mol |
IUPAC Name |
N-[2-(1H-indole-3-carbonylamino)ethyl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C20H18N4O2/c25-19(15-12-23-17-8-4-2-6-14(15)17)21-9-10-22-20(26)18-11-13-5-1-3-7-16(13)24-18/h1-8,11-12,23-24H,9-10H2,(H,21,25)(H,22,26) |
InChI Key |
KAWGZNRGQKTXBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)NCCNC(=O)C3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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